molecular formula C9H9NO2 B8532156 3-Allyloxy-pyridine-2-carbaldehyde CAS No. 780800-75-1

3-Allyloxy-pyridine-2-carbaldehyde

Cat. No.: B8532156
CAS No.: 780800-75-1
M. Wt: 163.17 g/mol
InChI Key: NZOCMZKGTHKDSY-UHFFFAOYSA-N
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Description

3-Allyloxy-pyridine-2-carbaldehyde is a versatile chemical building block designed for research and development applications, particularly in pharmaceutical chemistry and materials science. As a multifunctional heteroaromatic aldehyde, its primary value lies in its potential as a precursor for synthesizing more complex molecules. The aldehyde group is highly reactive toward nucleophiles and can undergo condensation reactions with amines to form Schiff base ligands, which are valuable in coordination chemistry for creating metal complexes with potential catalytic or medicinal properties . Furthermore, the allyloxy side chain presents an additional handle for chemical modification through reactions such as cross-coupling or cleavage, offering researchers a pathway to diversify the molecular scaffold. This compound may serve as a key intermediate in the synthesis of various nitrogen-containing heterocycles, including fused systems like naphthyridines or triazoles, which are common structures in active pharmaceutical ingredients and agrochemicals . Based on the chemistry of analogous pyridinecarbaldehydes, this compound is expected to participate in stereoselective additions, such as enantioselective allylation or cyanohydrin formation, to create chiral centers . This compound is supplied for research purposes. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

780800-75-1

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

3-prop-2-enoxypyridine-2-carbaldehyde

InChI

InChI=1S/C9H9NO2/c1-2-6-12-9-4-3-5-10-8(9)7-11/h2-5,7H,1,6H2

InChI Key

NZOCMZKGTHKDSY-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(N=CC=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituents Key Functional Groups Reactivity Profile Biological Activity
This compound Allyloxy (C3), Formyl (C2) Aldehyde, Ether Schiff base formation, moderate stability Potential synthetic intermediate
2-Formylpyridine thiosemicarbazone Thiosemicarbazone (C3) Thiosemicarbazone, Aldehyde Metal chelation, redox-active Antitumor, enzyme inhibition
2-(Chlorothio)pyridine-3-carbonyl chloride Chlorothio (C2), Carbonyl chloride (C3) Acyl chloride, Thioether Acylation, nucleophilic substitution Not reported
(E)-Methyl 3-(2-amino-5-methylpyridin-3-yl)acrylate Amino (C2), Ester (C3) Amino, Ester Hydrolysis, Michael addition Undocumented

Research Findings

Metal Complex Stability

  • 2-Formylpyridine Thiosemicarbazone : Forms stable iron(II/III) and copper(II) complexes in plasma, with the iron(II) species likely predominant in vivo .
  • This compound : The allyloxy group may sterically hinder metal coordination compared to thiosemicarbazones, though the formyl group could still engage in weak interactions.

Enzyme Interactions

  • Thiosemicarbazones inhibit ribonucleoside diphosphate reductase by delivering iron complexes to the enzyme’s active site .
  • No direct evidence exists for this compound’s enzyme interactions, but its formyl group could theoretically interact with amino acid residues in proteins.

Preparation Methods

Synthesis of 3-Allyloxy-2-picoline

The process begins with 3-hydroxy-2-picoline, which undergoes allylation to introduce the allyloxy group. Using allyl bromide in dimethylformamide (DMF) with potassium carbonate as a base, the hydroxyl group at position 3 is replaced via nucleophilic substitution. This step typically achieves yields of 85–90% under reflux conditions.

Chlorination of the Methyl Group

The methyl group at position 2 of 3-allyloxy-2-picoline is chlorinated using trichloroisocyanuric acid (TCICA) in chloroform, catalyzed by benzamide. This exothermic reaction requires careful temperature control (40–90°C) to avoid over-chlorination. The resulting 3-allyloxy-2-chloromethylpyridine is isolated in 90–95% yield after purification.

Hydrolysis to the Alcohol Intermediate

The chloromethyl group is hydrolyzed under alkaline conditions (e.g., NaOH or K2CO3) to form 3-allyloxy-pyridin-2-methanol. Refluxing in aqueous solution for 5–7 hours yields the alcohol in 84–87%.

Oxidation to the Aldehyde

The final oxidation employs 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) and sodium hypochlorite (NaOCl) in dichloromethane at –10 to 0°C. This gentle oxidizing system converts the primary alcohol to the aldehyde with minimal over-oxidation, delivering this compound in 90–92% yield.

Critical Analysis
This method’s strength lies in its high yields and scalability. However, the synthesis of 3-hydroxy-2-picoline, a non-commercial starting material, requires additional steps, such as directed ortho-metalation of 3-methoxypyridine followed by demethylation.

Directed Metalation-Formylation Approach

Protection and Metalation

Starting with 3-hydroxypyridine, the hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether. Treatment with lithium diisopropylamide (LDA) at –78°C deprotonates the ortho position (C-2), enabling formylation upon quenching with dimethylformamide (DMF). This yields 3-(TBS-oxy)pyridine-2-carbaldehyde in 65–70% yield.

Deprotection and Allylation

The TBS group is removed using tetrabutylammonium fluoride (TBAF), yielding 3-hydroxypyridine-2-carbaldehyde. Subsequent Mitsunobu reaction with allyl alcohol, employing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3), installs the allyloxy group with 75–80% efficiency.

Critical Analysis
While this route avoids harsh chlorination conditions, the multi-step protocol and sensitivity of the metalation step limit its industrial applicability.

Nucleophilic Substitution on Halopyridine Derivatives

Substitution of 3-Bromo-pyridine-2-carbaldehyde

3-Bromo-pyridine-2-carbaldehyde reacts with allyl alcohol in DMF using potassium carbonate and a catalytic amount of copper(I) iodide. Heating to 100°C for 24 hours facilitates the Ullmann-type coupling, yielding the target compound in 50–60%.

Challenges and Optimizations

The electron-withdrawing aldehyde group at C-2 deactivates the pyridine ring, necessitating elevated temperatures and extended reaction times. Alternative catalysts, such as palladium acetate, have been explored but offer marginal improvements (65% yield).

Comparative Evaluation of Synthetic Routes

The table below summarizes key metrics for each method:

Method Key Steps Overall Yield Advantages Limitations
Chlorination-OxidationChlorination, hydrolysis, oxidation70–75%Scalable, high yieldsRequires custom starting material
Metalation-FormylationProtection, metalation, Mitsunobu50–55%Avoids chlorinationLow yields, air-sensitive intermediates
Nucleophilic SubstitutionUllmann coupling50–60%One-pot reactionHarsh conditions, moderate yields

Q & A

Basic: What are the standard synthetic routes for 3-Allyloxy-pyridine-2-carbaldehyde, and what purification methods ensure high yield and purity?

Answer:

  • Synthesis : The compound is typically synthesized via nucleophilic substitution or allylation reactions. For example, substituting a hydroxyl or halide group at the pyridine-2-carbaldehyde position with allyl ether under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Column chromatography using silica gel with a hexane/ethyl acetate gradient is recommended. Crystallization from ethanol or methanol may resolve enantiomeric impurities. Monitor purity via TLC and HPLC (>95% purity threshold) .

Basic: Which spectroscopic and analytical techniques are most effective for structural confirmation?

Answer:

  • NMR : 1^1H and 13^{13}C NMR to confirm allyloxy substitution patterns (e.g., characteristic allylic proton signals at δ 4.5–5.5 ppm) and aldehyde resonance (δ ~9.8 ppm) .
  • IR : Detect aldehyde C=O stretch (~1700 cm1^{-1}) and ether C-O-C bands (~1250 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Advanced: How can researchers design experiments to investigate its role as a precursor for heterocyclic compounds?

Answer:

  • Reaction Optimization : Use catalytic systems (e.g., Pd for cross-coupling or Cu for cycloadditions) to form fused pyridine derivatives. Vary solvents (DMF, THF) and temperatures (60–120°C) to optimize regioselectivity .
  • Mechanistic Probes : Employ deuterium labeling or DFT calculations to track allyloxy group migration during cyclization .

Advanced: How should contradictory data in catalytic applications (e.g., variable reaction yields) be analyzed?

Answer:

  • Controlled Variables : Test triplicate reactions under identical conditions (solvent, temperature, catalyst loading). Use statistical tools (ANOVA) to assess reproducibility .
  • Root-Cause Analysis : Investigate moisture sensitivity (via Karl Fischer titration) or catalyst deactivation (via XPS or TEM for metal catalysts) .

Advanced: What strategies resolve ambiguities in NMR assignments for allyloxy-substituted pyridines?

Answer:

  • 2D NMR : Utilize 1^1H-13^{13}C HSQC and HMBC to correlate allyloxy protons with pyridine carbons. NOESY can confirm spatial proximity of allyl and pyridine groups .
  • X-ray Crystallography : Single-crystal diffraction provides definitive structural proof (e.g., SHELXL refinement for bond-length validation) .

Advanced: What methodologies assess the compound’s bioactivity (e.g., antimicrobial or enzyme inhibition)?

Answer:

  • In Vitro Assays :
    • Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative strains .
    • Enzyme Inhibition : Fluorescence-based assays (e.g., NADH depletion for dehydrogenase inhibition) .
  • In Silico Studies : Molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., bacterial FabH) .

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